molecular formula C11H6BrNS B1279651 4-(5-Bromothiophen-2-yl)benzonitrile CAS No. 415718-60-4

4-(5-Bromothiophen-2-yl)benzonitrile

Cat. No. B1279651
CAS RN: 415718-60-4
M. Wt: 264.14 g/mol
InChI Key: XZVRXWYTEUTNOC-UHFFFAOYSA-N
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Description

“4-(5-Bromothiophen-2-yl)benzonitrile” is a chemical compound . It has a molecular formula of C11H6BrNS and a molecular weight of 264.14 g/mol.


Synthesis Analysis

The synthesis of “4-(5-Bromothiophen-2-yl)benzonitrile” involves a reaction sequence that includes microwave-assisted Suzuki cross-coupling steps and bromination with N-bromosuccinimide . Another method involves the dissolution of substituted benzothiophene in 1,2-dichloroethane, followed by the slow addition of a solution of bromine in 1,2-dichloroethane at 0 °C, then warming to room temperature, and stirring for 2 hours .

Scientific Research Applications

Synthesis of Triazoloquinazolines

4-(5-Bromothiophen-2-yl)benzonitrile is used in the synthesis of a series of [1,2,4]triazolo[4,3-c]quinazolines . These compounds are synthesized by oxidative cyclization of the corresponding hydrazones with bromine in glacial acetic acid at room temperature . The obtained tricyclic derivatives are valuable intermediates for biologically active compounds and fluorophores .

Production of Biologically Active Compounds

The compound is used as an intermediate in the production of biologically active compounds . These compounds have potential applications in the pharmaceutical industry, particularly in the development of new drugs .

Synthesis of Pyrimidine-Based Dyes

4-(5-Bromothiophen-2-yl)benzonitrile is used in the synthesis of new donor–π–acceptor pyrimidine-based dyes . These dyes, which comprise an amide moiety as an anchoring group, are synthesized by sequential procedures based on the microwave-assisted Suzuki cross-coupling and bromination reactions .

Dye-Sensitized Solar Cells

The synthesized pyrimidine-based dyes are used in dye-sensitized solar cells . The influence of the dye structure and length of π-linker on the photophysical and electrochemical properties and on the photovoltaic effectiveness of dye-sensitized solar cells was investigated . An increase in efficiency with a decrease in the length of π-linker was revealed .

Fluorophores

4-(5-Bromothiophen-2-yl)benzonitrile is used in the synthesis of fluorophores . Fluorophores are chemical compounds that can re-emit light upon light excitation . They have applications in a variety of fields, including biochemistry and medicine, where they are used in fluorescence-resonance energy transfer (FRET) assays, flow cytometry, and fluorescence microscopy .

properties

IUPAC Name

4-(5-bromothiophen-2-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6BrNS/c12-11-6-5-10(14-11)9-3-1-8(7-13)2-4-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZVRXWYTEUTNOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C2=CC=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20471435
Record name 4-(5-bromothiophen-2-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20471435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-Bromothiophen-2-yl)benzonitrile

CAS RN

415718-60-4
Record name 4-(5-bromothiophen-2-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20471435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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